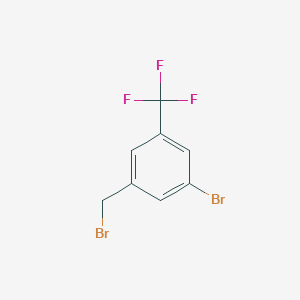

1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKZDDPRUZNPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624791 | |

| Record name | 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954123-46-7 | |

| Record name | 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, a versatile trifunctional aromatic building block with significant potential in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, and reactivity. Furthermore, it outlines experimental protocols for its synthesis and purification, along with spectroscopic data for characterization. The guide also explores the applications of this compound in drug discovery, particularly in the development of kinase inhibitors, and provides a logical framework for its utilization in synthetic workflows.

Introduction

This compound (also known as 3-Bromo-5-(trifluoromethyl)benzyl bromide) is a halogenated aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry.[1] Its unique trifunctional nature, featuring a reactive benzylic bromide, a synthetically versatile aryl bromide, and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate for the construction of complex molecular architectures.

The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. This moiety is known to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved pharmacokinetic profiles.[2] The benzylic bromide provides a readily accessible handle for nucleophilic substitution reactions, while the aryl bromide is amenable to a variety of cross-coupling reactions, such as the Suzuki-Myaura and Heck reactions. These distinct reactive sites can be addressed selectively, allowing for a stepwise and controlled elaboration of the molecular scaffold. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅Br₂F₃ | [3] |

| Molecular Weight | 317.93 g/mol | [3] |

| CAS Number | 954123-46-7 | [3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 241 °C | N/A |

| Density | 1.885 g/cm³ | N/A |

| Purity | Typically ≥95% | [3] |

| Solubility | Generally insoluble in water, but soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | [4] |

| Storage | Store in a cool, dry place away from light and moisture. Recommended storage temperature: 2-8°C. | N/A |

Synthesis and Purification

Experimental Protocol: Synthesis

Reaction: Benzylic Bromination of 1-Bromo-3-methyl-5-(trifluoromethyl)benzene

Materials:

-

1-Bromo-3-methyl-5-(trifluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-methyl-5-(trifluoromethyl)benzene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate.

Spectroscopic Data

| Spectroscopic Data | Predicted/Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.7 (s, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~4.4 (s, 2H, -CH₂Br) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (Ar-C), ~134 (q, J ≈ 33 Hz, C-CF₃), ~132 (Ar-CH), ~129 (Ar-CH), ~125 (Ar-CH), ~123 (q, J ≈ 272 Hz, -CF₃), ~122 (Ar-C-Br), ~31 (-CH₂Br) |

| Mass Spectrometry (EI) | m/z: 318/320/322 (M⁺, isotopic pattern for 2 Br), 239/241 (M⁺ - Br), 159 (M⁺ - Br - HBr), 145 (C₇H₄F₃⁺) |

| FTIR (neat) | ν (cm⁻¹): ~3080 (Ar C-H stretch), ~1600, 1470 (Ar C=C stretch), ~1330 (C-F stretch), ~1130 (C-F stretch), ~680 (C-Br stretch) |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents.

-

Benzylic Bromide: The -CH₂Br group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbanions.

-

Aryl Bromide: The bromine atom attached directly to the aromatic ring is less reactive towards nucleophilic substitution but is an excellent substrate for transition metal-catalyzed cross-coupling reactions.

Sequential Functionalization

A common synthetic strategy involves the initial reaction at the more labile benzylic position, followed by a subsequent cross-coupling reaction at the aryl bromide. This allows for a modular and convergent approach to the synthesis of complex molecules.

Applications in Drug Discovery

The structural motifs present in this compound are highly relevant to modern drug discovery, particularly in the development of kinase inhibitors.[5][6] The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the substituted benzyl moiety can be tailored to interact with specific residues in the kinase active site.[2]

For instance, the N-substituted benzylamine scaffold, readily accessible from this starting material, is a common feature in a variety of biologically active molecules. By reacting this compound with various amines, a library of compounds can be generated for screening against a panel of kinases or other biological targets. The aryl bromide can then be used to introduce further diversity, for example, by Suzuki coupling with a boronic acid to append another aromatic or heteroaromatic ring system, a common strategy in the design of type II kinase inhibitors.[7]

Although no specific drug candidates have been publicly disclosed that utilize this exact starting material, the logical application of this building block in a drug discovery program targeting kinases is a prime example of its potential utility.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the selective and sequential introduction of various chemical moieties, making it an attractive starting material for the synthesis of complex molecules. The presence of the trifluoromethyl group is particularly advantageous in the context of drug discovery, where it can impart favorable pharmacokinetic properties. This technical guide provides a foundational resource for researchers seeking to exploit the synthetic potential of this compound in their research and development activities.

References

- 1. CAS 954123-46-7: 3-Bromo-5-(trifluoromethyl)benzyl bromide [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene

CAS Number: 954123-46-7

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, CAS number 954123-46-7. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document consolidates available data on the compound's physicochemical properties, synthesis, and its potential applications as a key building block in the design of novel therapeutic agents. The strategic incorporation of both a bromine atom and a trifluoromethyl group makes this molecule a versatile reagent in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures.

Introduction

This compound is a halogenated aromatic compound featuring a trifluoromethyl group and two different bromine-containing functionalities. The trifluoromethyl group is a common feature in many modern pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of both an aryl bromide and a benzylic bromide provides orthogonal reactivity, making this compound a valuable intermediate for the synthesis of a wide range of derivatives. The aryl bromide can participate in various cross-coupling reactions, while the benzylic bromide is a potent electrophile for nucleophilic substitution. This dual reactivity allows for the sequential introduction of different molecular fragments, facilitating the generation of diverse chemical libraries for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 954123-46-7 | [1] |

| Molecular Formula | C₈H₅Br₂F₃ | [1] |

| Molecular Weight | 317.93 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 241 °C | [2] |

| Density | 1.885 g/cm³ | [2] |

| Purity | ≥95% | [1] |

Synthesis

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve two key transformations: electrophilic aromatic bromination and benzylic bromination. The order of these steps can be crucial and may influence the overall yield and purity of the final product.

Figure 1: Proposed synthetic routes to this compound.

Experimental Considerations

Route A: This route begins with the trifluoromethylation of 3-bromotoluene. This can be a challenging transformation. Subsequently, the benzylic position of 3-bromo-5-(trifluoromethyl)toluene would be brominated, typically using N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions.

Route B: This route starts with the electrophilic aromatic bromination of 3-(trifluoromethyl)toluene. The trifluoromethyl group is a meta-director, which would favor the formation of 1-bromo-3-(trifluoromethyl)benzene. The subsequent step would be the benzylic bromination of the methyl group, as described in Route A. This route is often more practical due to the well-established procedures for both electrophilic aromatic bromination and benzylic bromination.

General Experimental Protocol for Benzylic Bromination (Illustrative):

-

Materials:

-

Substituted Toluene (e.g., 1-Bromo-3-(trifluoromethyl)benzene)

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted toluene in the anhydrous solvent under an inert atmosphere.

-

Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator.

-

Heat the reaction mixture to reflux. The reaction can be initiated and maintained with a heat lamp or a heating mantle.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by distillation under reduced pressure or by column chromatography on silica gel.

-

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, its structural motifs are prevalent in a wide range of biologically active molecules. Its utility lies in its role as a versatile building block for the synthesis of potential therapeutic agents.

Scaffold for Kinase Inhibitors

The 3-bromo-5-(trifluoromethyl)phenyl moiety is a common feature in a number of kinase inhibitors. The trifluoromethyl group can enhance binding to the kinase active site, while the bromine atom serves as a handle for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce additional pharmacophoric elements.

Figure 2: General workflow for the utilization of the title compound in kinase inhibitor synthesis.

Introduction of the 3-Bromo-5-(trifluoromethyl)benzyl Moiety

The reactive benzylic bromide allows for the facile introduction of the 3-bromo-5-(trifluoromethyl)benzyl group onto various scaffolds containing nucleophilic functional groups such as amines, phenols, and thiols. This can be a valuable strategy for structure-activity relationship (SAR) studies, where the impact of this particular substitution pattern on biological activity is investigated.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.5-8.0 ppm) corresponding to the three protons on the benzene ring. A singlet corresponding to the two benzylic protons of the -CH₂Br group would be expected around 4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbon of the CF₃ group would appear as a quartet due to coupling with the fluorine atoms. The benzylic carbon would be observed around 30-35 ppm.

-

IR Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching frequencies for the aromatic and benzylic protons, C=C stretching for the aromatic ring, and strong C-F stretching bands characteristic of the trifluoromethyl group. A C-Br stretching frequency would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (317.93 g/mol ), with a characteristic isotopic pattern for the two bromine atoms.

Safety and Handling

This compound is expected to be a lachrymator and an irritant. As with all halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual reactivity allows for the strategic and sequential introduction of various functional groups, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery programs. Further research into the synthesis and biological applications of derivatives of this compound is warranted and holds promise for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-(trifluoromethyl)benzyl bromide, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] This document details plausible synthetic routes with experimental protocols and outlines the analytical techniques used for its characterization.

Introduction

3-Bromo-5-(trifluoromethyl)benzyl bromide, with the chemical formula C₈H₅Br₂F₃, is a substituted aromatic halide.[2] Its structure, featuring both a bromine atom and a trifluoromethyl group on the benzene ring, makes it a versatile reagent in organic synthesis. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of molecules, properties that are highly desirable in drug discovery. The benzylic bromide provides a reactive site for nucleophilic substitution, allowing for the facile introduction of this moiety into a wide range of molecular scaffolds.

Synthesis of 3-Bromo-5-(trifluoromethyl)benzyl bromide

Two primary synthetic routes are proposed for the preparation of 3-Bromo-5-(trifluoromethyl)benzyl bromide. Both routes start from commercially available precursors.

Route 1: Free-Radical Bromination of 3-Bromo-5-(trifluoromethyl)toluene

This approach involves the selective bromination of the benzylic methyl group of 3-Bromo-5-(trifluoromethyl)toluene. This reaction is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator or under photochemical conditions.

Experimental Protocol:

-

Materials:

-

3-Bromo-5-(trifluoromethyl)toluene

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a light source (e.g., UV lamp)

-

Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-5-(trifluoromethyl)toluene (1 equivalent) in the chosen anhydrous solvent.

-

Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (or irradiate with a suitable light source at room temperature).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation under reduced pressure to yield 3-Bromo-5-(trifluoromethyl)benzyl bromide.

-

Route 2: Bromination of 3-Bromo-5-(trifluoromethyl)benzyl alcohol

This method involves the conversion of the benzylic alcohol group of 3-Bromo-5-(trifluoromethyl)benzyl alcohol to a bromide. This transformation can be effectively carried out using a brominating agent like phosphorus tribromide (PBr₃).

Experimental Protocol:

-

Materials:

-

3-Bromo-5-(trifluoromethyl)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Ice bath

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-Bromo-5-(trifluoromethyl)benzyl alcohol (1 equivalent) in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (0.34-0.5 equivalents) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Carefully quench the reaction by slowly adding ice-cold water.

-

Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain 3-Bromo-5-(trifluoromethyl)benzyl bromide.

-

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Bromo-5-(trifluoromethyl)toluene | C₈H₆BrF₃ | 239.03 | Liquid |

| 3-Bromo-5-(trifluoromethyl)benzyl alcohol | C₈H₆BrF₃O | 255.03 | Solid |

| 3-Bromo-5-(trifluoromethyl)benzyl bromide | C₈H₅Br₂F₃ | 317.93 | Liquid/Solid [1] |

Characterization of 3-Bromo-5-(trifluoromethyl)benzyl bromide

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Bromo-5-(trifluoromethyl)benzyl bromide. The following analytical techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic methylene protons. The aromatic protons will appear as multiplets in the range of 7.5-8.0 ppm. The benzylic protons (-CH₂Br) should appear as a singlet at approximately 4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon to which it is attached.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns for the two bromine atoms. Predicted mass spectrometry data suggests a monoisotopic mass of 315.871 Da.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for C-H (aromatic and aliphatic), C-Br, and C-F bonds.

The following table summarizes the expected characterization data.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H): multiplet, ~7.5-8.0 ppm; Benzylic protons (-CH₂Br, 2H): singlet, ~4.5 ppm. |

| ¹³C NMR | Aromatic carbons, benzylic carbon, and the carbon of the trifluoromethyl group. The CF₃ carbon will appear as a quartet. |

| MS (EI) | Molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms. |

| IR (cm⁻¹) | C-H (aromatic): ~3100-3000; C-H (aliphatic): ~2950-2850; C=C (aromatic): ~1600-1450; C-Br: ~700-500; C-F: ~1350-1150. |

Visualizations

Synthesis Workflow

The following diagram illustrates the two proposed synthetic pathways for 3-Bromo-5-(trifluoromethyl)benzyl bromide.

Caption: Synthetic pathways to 3-Bromo-5-(trifluoromethyl)benzyl bromide.

Characterization Logic

The following diagram outlines the logical workflow for the characterization of the synthesized product.

References

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene

Disclaimer: Publicly accessible databases and scientific literature searches did not yield specific experimental spectroscopic data for 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene (CAS: 954123-46-7). This guide, therefore, presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside generalized experimental protocols. This information is intended to guide researchers and scientists in the analysis of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₅Br₂F₃[1]

-

Molecular Weight: 317.93 g/mol [1]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for structurally similar compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 | Singlet (s) | 2H | -CH₂Br |

| ~ 7.6 - 7.9 | Multiplet (m) | 3H | Ar-H |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 30-35 | -CH₂Br |

| ~ 122 (q, JCF ≈ 272 Hz) | -CF₃ |

| ~ 122-135 | Aromatic carbons |

| ~ 138-142 | Aromatic carbons (ipso) |

Rationale for Predictions:

-

¹H NMR: The bromomethyl (-CH₂Br) protons are expected to appear as a singlet due to the absence of adjacent protons. The aromatic protons will likely appear as a complex multiplet in the downfield region due to their distinct chemical environments.

-

¹³C NMR: The carbon of the bromomethyl group will be in the aliphatic region. The trifluoromethyl (-CF₃) carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have distinct signals, with the carbons bonded to bromine and the trifluoromethyl group being significantly deshielded.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3100 - 3000 | Weak-Medium | C-H stretch (aromatic) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |

| 1200 - 1000 | Strong | C-Br stretch (aromatic) |

| 700 - 600 | Strong | C-Br stretch (aliphatic) |

Rationale for Predictions: The IR spectrum is expected to show characteristic peaks for the aromatic C-H and C=C bonds. Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group and the C-Br bonds are also anticipated.

Predicted Mass Spectral Data (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 316, 318, 320 | Isotopic pattern | [M]⁺ (Molecular ion) |

| 237, 239 | Isotopic pattern | [M - Br]⁺ |

| 158 | Base Peak | [M - Br - HBr]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Rationale for Predictions: Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[2] Fragmentation is likely to involve the loss of a bromine atom, followed by the loss of HBr.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[3] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[3]

-

Instrumentation: The data is acquired using a Nuclear Magnetic Resonance spectrometer (e.g., Bruker, Varian) operating at a field strength of 300 MHz or higher.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0 ppm.

-

Sample Preparation:

-

Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.

-

ATR (Attenuated Total Reflectance): A small amount of the sample is placed directly on the ATR crystal. This is a common and simple method for both liquids and solids.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the sample spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.[4][5]

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a volatile compound, GC-MS is a common method.

-

Ionization: Electron Ionization (EI) is a standard hard ionization technique that causes fragmentation, providing structural information.[6]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum. The presence of bromine's two isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio will lead to characteristic isotopic patterns in the mass spectrum.[7][8]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. This compound [cymitquimica.com]

- 2. youtube.com [youtube.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Differential Reactivity of Aryl vs. Benzylic Bromide in 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, a bifunctional molecule featuring both an aryl and a benzylic bromide. A thorough review of fundamental organic chemistry principles, supported by available data on analogous structures, unequivocally demonstrates the significantly greater reactivity of the benzyzylic bromide towards nucleophilic substitution. This differential reactivity allows for the selective functionalization of the benzylic position, a critical aspect in the design and synthesis of novel pharmaceutical and agrochemical compounds. This document outlines the theoretical basis for this selectivity, presents relevant (though limited for this specific molecule) experimental data, and provides generalized experimental protocols for achieving selective substitution.

Introduction: The Chemical Landscape of this compound

This compound is a substituted toluene derivative with two distinct carbon-bromine bonds. The aryl bromide is directly attached to the aromatic ring, while the benzylic bromide is bonded to a methyl group, which is in turn attached to the ring. The presence of a strong electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring further influences the electronic properties and, consequently, the reactivity of the molecule. Understanding the chemoselectivity of this compound is paramount for its effective utilization as a building block in organic synthesis.

Theoretical Framework: A Tale of Two Bromides

The profound difference in reactivity between the aryl and benzylic bromide moieties stems from the hybridization of the carbon atoms to which the bromine atoms are attached and the stability of the potential reaction intermediates.

2.1. The Highly Reactive Benzylic Bromide:

The benzylic carbon is sp³ hybridized, making it susceptible to nucleophilic attack through both S(_N)1 and S(_N)2 reaction pathways.

-

S(_N)1 Pathway: In polar, protic solvents, the C-Br bond can cleave to form a benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent π-system of the benzene ring. This stabilization lowers the activation energy for carbocation formation, facilitating the reaction.

-

S(_N)2 Pathway: In polar, aprotic solvents with a strong nucleophile, a backside attack on the benzylic carbon can occur. The transition state of this concerted mechanism is sterically accessible, leading to a rapid displacement of the bromide ion.

2.2. The Unreactive Aryl Bromide:

The aryl carbon bonded to the bromine is sp² hybridized. This leads to a number of factors that render the aryl bromide largely unreactive towards traditional nucleophilic substitution:

-

Increased Bond Strength: The C(sp²)-Br bond has more s-character than a C(sp³)-Br bond, making it shorter and stronger.

-

Steric Hindrance: The benzene ring effectively shields the back of the C-Br bond, preventing the backside attack required for an S(_N)2 reaction.

-

Unstable Phenyl Cation: An S(_N)1 reaction would require the formation of a highly unstable phenyl cation, where the positive charge resides in an sp² orbital and cannot be stabilized by resonance with the ring's π-system.

-

Electron Repulsion: The electron-rich π-system of the benzene ring repels incoming nucleophiles.

2.3. The Influence of the Trifluoromethyl Group:

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on the aromatic ring has a dual effect:

-

Deactivation of the Aromatic Ring: The -CF3 group deactivates the benzene ring towards electrophilic aromatic substitution.

-

Influence on Benzylic Reactivity: While electron-withdrawing groups generally destabilize carbocations, which would slow down an S(_N)1 reaction at the benzylic position, they can slightly enhance the electrophilicity of the benzylic carbon, potentially favoring an S(_N)2 pathway. However, the dominant factor remains the inherent high reactivity of the benzylic position.

Quantitative Data and Experimental Observations

| Reactant | Nucleophile/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 3-Bromo-5-(trifluoromethyl)benzyl bromide | NaN3 | DMF | Room Temp. | 1-(Azidomethyl)-3-bromo-5-(trifluoromethyl)benzene | >95 | (General procedure) |

| 3-Bromo-5-(trifluoromethyl)benzyl bromide | KCN | Ethanol/Water | Reflux | 2-(3-Bromo-5-(trifluoromethyl)phenyl)acetonitrile | High | (General procedure) |

| 3-Bromo-5-(trifluoromethyl)benzyl bromide | NaOMe | Methanol | Room Temp. | 1-Bromo-3-(methoxymethyl)-5-(trifluoromethyl)benzene | High | (General procedure) |

Note: The yields presented are typical for these types of reactions and are based on general organic chemistry knowledge, as specific literature for this exact substrate is sparse.

Experimental Protocols for Selective Substitution

The following are generalized protocols for the selective nucleophilic substitution of the benzylic bromide in this compound.

4.1. General Protocol for S(_N)2 Substitution (e.g., with Sodium Azide)

Objective: To selectively replace the benzylic bromine with an azide group.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

4.2. General Protocol for S(_N)1-type Substitution (e.g., Solvolysis with Methanol)

Objective: To selectively replace the benzylic bromine with a methoxy group.

Materials:

-

This compound

-

Anhydrous Methanol

-

A non-nucleophilic base (e.g., 2,6-lutidine) (optional, to scavenge HBr)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.

-

If desired, add a non-nucleophilic base such as 2,6-lutidine (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the product.

-

Purify by column chromatography or distillation if required.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Comparative reactivity of the two bromine atoms.

The Bifunctional Building Block: A Technical Guide to 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, a versatile bifunctional building block crucial in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl substitution, combined with two distinct bromine functionalities, offers a powerful scaffold for the construction of complex molecular architectures.

Core Properties and Specifications

This compound is a halogenated aromatic intermediate valued for its dual reactivity. The aryl bromide allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the benzylic bromide is highly susceptible to nucleophilic substitution. The trifluoromethyl group significantly influences the molecule's properties, enhancing lipophilicity and metabolic stability, which are critical attributes in drug design.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 954123-46-7 | [1] |

| Molecular Formula | C₈H₅Br₂F₃ | [1] |

| Molecular Weight | 317.93 g/mol | [1] |

| Boiling Point | 241 °C | |

| Density | 1.885 g/cm³ |

Synthesis and Elucidation

The synthesis of this compound can be achieved through a multi-step process, culminating in the selective bromination of the corresponding hydroxymethyl precursor.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route involves the conversion of a hydroxymethyl group to a bromomethyl group. One reported method utilizes N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) to achieve this transformation with a good yield.

Reaction Scheme:

Caption: Synthesis of the target compound from its alcohol precursor.

Procedure:

To a solution of 1-Bromo-3-(hydroxymethyl)-5-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) at 0 °C, N-Bromosuccinimide and triphenylphosphine are added portion-wise. The reaction mixture is stirred and allowed to warm to room temperature over a period of 16 hours. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques to yield this compound.[2]

Reactivity and Applications as a Bifunctional Building Block

The strategic placement of the aryl bromide and the benzylic bromide allows for sequential and selective reactions, making this molecule an ideal scaffold for building complex structures.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is highly reactive towards a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functional groups at this position.

Cross-Coupling Reactions at the Aryl Position

The aryl bromide is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of biaryl systems and other complex aromatic structures.

The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl bromide in these coupling reactions.

Logical Workflow for Bifunctional Derivatization

The differential reactivity of the two bromine atoms can be exploited in a stepwise fashion to synthesize complex molecules. A typical workflow would involve an initial nucleophilic substitution at the more reactive benzylic position, followed by a cross-coupling reaction at the less reactive aryl bromide position.

Caption: Stepwise functionalization of the bifunctional building block.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs accessible from this compound are prevalent in many biologically active compounds. The trifluoromethyl group is a well-established bioisostere for various functional groups and can enhance a molecule's metabolic stability and membrane permeability.

While specific drugs synthesized directly from this building block are not extensively documented in publicly available literature, its potential for generating novel scaffolds for drug discovery programs is significant. The ability to introduce diverse functionalities at two distinct points on the aromatic ring allows for the creation of large and varied chemical libraries for screening against biological targets.

Conclusion

This compound is a highly valuable and versatile bifunctional building block for organic synthesis. Its distinct reactive sites, coupled with the beneficial properties imparted by the trifluoromethyl group, make it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The strategic and selective manipulation of its two bromine atoms provides a powerful tool for the construction of novel and diverse chemical entities.

References

The Synthetic Versatility of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of the versatile building block, 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, in the field of medicinal chemistry. The unique trifunctional nature of this reagent, featuring a reactive benzylic bromide, a synthetically accessible aryl bromide, and an electron-withdrawing trifluoromethyl group, makes it a valuable scaffold for the synthesis of diverse and complex bioactive molecules. The trifluoromethyl moiety, in particular, is a well-established bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide will delve into its synthetic utility, provide exemplary experimental protocols, and present quantitative data for derived compounds, offering a comprehensive resource for researchers in drug discovery and development.

Core Applications in Drug Discovery

This compound serves as a cornerstone in the construction of a variety of molecular architectures with therapeutic potential. Its primary applications lie in its use as a versatile intermediate for the introduction of a substituted benzyl moiety into a target molecule. The two key reactive sites, the benzylic bromide and the aryl bromide, can be addressed sequentially to build molecular complexity.

The highly reactive benzylic bromide is particularly susceptible to nucleophilic substitution reactions. This allows for the facile attachment of this substituted benzyl group to a wide range of nucleophiles, including amines, phenols, and thiols, which are commonly found in the core structures of many drug classes. This reaction is a fundamental step in the synthesis of numerous biologically active compounds.

The aryl bromide, while less reactive than the benzylic bromide, provides a handle for further synthetic transformations, most notably through transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of additional aryl, alkyl, or amino groups, further diversifying the chemical space accessible from this starting material.

A significant area where the 3-(trifluoromethyl)benzyl moiety, derived from this reagent, has been successfully incorporated is in the development of adenosine A2B receptor antagonists. These antagonists are of therapeutic interest for a range of conditions including asthma, inflammation, and cancer. The trifluoromethyl group in these compounds often plays a crucial role in achieving high potency and selectivity.

Quantitative Biological Data

The incorporation of the 3-(trifluoromethyl)benzyl moiety, readily accessible from this compound, has led to the discovery of potent modulators of various biological targets. The following table summarizes the quantitative biological activity data for a representative adenosine A2B receptor antagonist bearing this key structural feature.

| Compound ID | Target | Assay Type | Ki (nM) |

| 1 | Human Adenosine A2B Receptor | Radioligand Binding Assay | 22 |

Compound 1: 1,3-dipropyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)xanthine[1]

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of a key intermediate in the development of adenosine A2B receptor antagonists, illustrating the utility of a trifluoromethyl-substituted benzyl halide. This protocol is adapted from a patented procedure and showcases a typical nucleophilic substitution reaction.

Synthesis of 1-(3-(Trifluoromethyl)benzyl)piperazine

This procedure describes the N-alkylation of piperazine with a trifluoromethyl-substituted benzyl halide.

Materials:

-

Piperazine

-

1-(Chloromethyl)-3-(trifluoromethyl)benzene (or this compound)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of piperazine (2.0 equivalents) in DMF, add potassium carbonate (2.5 equivalents).

-

To this stirred suspension, add a solution of 1-(chloromethyl)-3-(trifluoromethyl)benzene (1.0 equivalent) in DMF dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to afford the desired 1-(3-(trifluoromethyl)benzyl)piperazine.

Visualizing Synthetic and Biological Pathways

Experimental Workflow for the Synthesis of a Disubstituted Piperazine Derivative

The following diagram illustrates a logical workflow for the synthesis of a more complex molecule starting from this compound, highlighting the sequential reactivity of the benzylic and aryl bromides.

References

The Emerging Role of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene as a Rigid Linker in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. This technical guide explores the prospective use of "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" as a novel, rigid linker for PROTAC design. We provide a comprehensive overview of its chemical properties, proposed synthetic strategies, and a detailed roadmap for the experimental evaluation of PROTACs incorporating this linker. This document serves as a foundational resource for researchers seeking to leverage the unique attributes of this trifluoromethylated aromatic linker in the development of next-generation protein degraders.

Introduction to PROTAC Technology and the Significance of the Linker

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[2] The linker is not merely a spacer but plays a crucial role in the overall activity of the PROTAC, governing the spatial orientation of the POI and E3 ligase to facilitate the formation of a stable and productive ternary complex.[3] Linker design can influence a PROTAC's solubility, cell permeability, and metabolic stability.[] While flexible linkers, such as polyethylene glycol (PEG) chains, are commonly employed, there is growing interest in rigid linkers that can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving degradation efficiency.[5]

"this compound": A Promising Rigid Linker

"this compound" presents several advantageous features as a PROTAC linker:

-

Rigidity: The benzene core provides a rigid scaffold, which can reduce the entropic penalty associated with ternary complex formation.

-

Dual Functionality: The presence of two reactive bromine atoms at distinct positions (a benzylic bromide and an aryl bromide) allows for sequential and site-selective conjugation to the POI ligand and the E3 ligase ligand. The benzyl bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide, enabling controlled synthesis.[6][7][8]

-

Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group offers several benefits in drug design. It can enhance metabolic stability by blocking potential sites of oxidation.[9][10] Furthermore, it increases lipophilicity, which can improve cell membrane permeability.[11] The trifluoromethyl group can also engage in specific non-covalent interactions with protein targets, potentially influencing binding affinity and selectivity.[9][12]

Proposed Synthetic Strategies

The differential reactivity of the two bromine atoms in "this compound" is key to its utility. The highly reactive benzyl bromide can be selectively targeted in the first synthetic step, followed by a less facile reaction at the aryl bromide position, typically requiring a transition-metal-catalyzed cross-coupling reaction.

Below is a proposed synthetic workflow for constructing a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established target for protein degradation, using a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase.

References

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Linkers in Chemical Biology [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. quora.com [quora.com]

- 8. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the presence of multiple reactive sites, understanding its chemical behavior is critical for its effective application and for the development of robust synthetic methodologies. This document summarizes its known physical and chemical properties, provides insights into its solubility in various solvent systems, and discusses its stability under different environmental conditions. Detailed experimental protocols for solubility and stability assessment are also provided, alongside graphical representations of experimental workflows and chemical reactivity pathways to facilitate a deeper understanding of this versatile molecule.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₅Br₂F₃, is a halogenated aromatic compound that presents as a liquid at room temperature.[1][2] Its molecular structure, characterized by a trifluoromethyl group, a bromine atom, and a bromomethyl group attached to a benzene ring, imparts distinct properties crucial for its role in organic synthesis. The trifluoromethyl group, a strong electron-withdrawing group, enhances the metabolic stability and lipophilicity of molecules into which it is incorporated, a desirable feature in drug design.[2] The presence of two bromine atoms at different positions offers opportunities for selective functionalization through various cross-coupling reactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 954123-46-7 | [2][4][5] |

| Molecular Formula | C₈H₅Br₂F₃ | [1][3][4] |

| Molecular Weight | 317.93 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 241 °C | [3][4] |

| Density | 1.885 g/cm³ | [3] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3][5] |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent Type | Predicted Solubility | Rationale |

| Water & Aqueous Buffers | Insoluble to very slightly soluble | The molecule is predominantly non-polar and hydrophobic. |

| Non-polar Organic Solvents | Soluble | Expected to dissolve well in solvents like hexane, toluene, and diethyl ether. |

| Polar Aprotic Organic Solvents | Soluble | Expected to be soluble in solvents such as acetone, acetonitrile, and dimethylformamide (DMF). |

| Polar Protic Organic Solvents | Soluble to moderately soluble | Likely soluble in ethanol, methanol, and isopropanol, though high concentrations may be limited. |

Stability Profile

The stability of this compound is influenced by its functional groups and external conditions such as temperature, light, and pH.

Thermal Stability: While specific thermal decomposition data for this compound is not available, brominated aromatic compounds, in general, can undergo thermal degradation at elevated temperatures.[8][9][10] The decomposition of brominated flame retardants, for instance, is known to produce a variety of brominated aromatic products.[8][9][10] Given its boiling point of 241 °C, the compound is expected to be stable at typical reaction temperatures used in organic synthesis.

Chemical Stability:

-

Hydrolysis: The bromomethyl group is susceptible to hydrolysis, particularly under basic conditions, which would lead to the formation of the corresponding benzyl alcohol. This reactivity is a key feature for its use as a synthetic intermediate.

-

pH Sensitivity: The trifluoromethyl group is generally stable across a wide pH range. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may occur. The trifluoromethyl group is known to be sensitive to superacids.[11]

-

Light Sensitivity: While not explicitly documented, many brominated organic compounds exhibit some degree of light sensitivity. Therefore, it is recommended to store the compound in a dark or amber container.

-

Reactivity of the Bromomethyl Group: The benzylic bromide is a reactive functional group that can readily participate in nucleophilic substitution reactions. The presence of the electron-withdrawing trifluoromethyl and bromo substituents on the aromatic ring can influence the reactivity of the benzylic position.[6][7]

Experimental Protocols

The following are generalized protocols that can be adapted for the determination of the solubility and stability of this compound.

Solubility Determination Protocol (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a compound in various solvents.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, hexane) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid/liquid from the saturated solution.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Chemical Stability Testing Protocol (ICH Guideline Based)

This protocol is designed to assess the stability of the compound under various stress conditions, following the principles outlined in the ICH guidelines.[5][12][13]

-

Sample Preparation:

-

Prepare solutions of this compound in relevant solvents or buffer systems (e.g., pH 4, 7, and 9) at a known concentration.

-

-

Stress Conditions:

-

Hydrolytic Stability: Incubate the solutions at different pH values (acidic, neutral, basic) at a controlled temperature (e.g., 50 °C).

-

Thermal Stability: Store the neat compound or its solutions at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the compound (as a solid or in solution) to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines.

-

-

Time Points:

-

Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

-

-

Analysis:

-

Analyze the aliquots using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Quantify the amount of the parent compound remaining and identify any major degradation products using techniques like LC-MS.

-

-

Data Evaluation:

-

Plot the percentage of the parent compound remaining against time to determine the degradation kinetics and calculate the half-life under each condition.

-

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

-

Bromomethyl Group: This group is a primary site for nucleophilic substitution, allowing for the introduction of a wide range of functionalities such as alcohols, ethers, amines, and nitriles.

-

Aromatic Bromine: The bromine atom on the aromatic ring is amenable to various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Trifluoromethyl Group: This group is generally unreactive under standard synthetic conditions, providing a stable and lipophilic moiety to the final molecule. However, its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. CAS 954123-46-7: 3-Bromo-5-(trifluoromethyl)benzyl bromide [cymitquimica.com]

- 3. enamine.net [enamine.net]

- 4. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmabeginers.com [pharmabeginers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [researchportal.murdoch.edu.au]

- 9. m.ciop.pl [m.ciop.pl]

- 10. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 11. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability testing protocols | PPTX [slideshare.net]

- 13. ema.europa.eu [ema.europa.eu]

Technical Guide: 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene in Research and Development

This technical guide provides a comprehensive overview of the commercial availability, purity, and potential applications of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, a key intermediate for researchers, scientists, and professionals in drug development and materials science.

Core Compound Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, a bromomethyl group, and a trifluoromethyl group.

-

CAS Number: 954123-46-7[1]

-

Molecular Formula: C₈H₅Br₂F₃[1]

-

Molecular Weight: 317.93 g/mol [1]

-

Appearance: Typically a liquid[2]

-

Storage: Recommended storage at 2-8°C[1]

Commercial Availability and Purity

This compound is commercially available from various chemical suppliers. The typical purity offered is around 95%. Below is a summary of representative suppliers and their offerings.

| Supplier | Purity | Available Quantities | Additional Information |

| CymitQuimica | 95% | 250mg, 1g, 5g, 10g, 25g | Product is intended for laboratory use only.[2] |

| BLDpharm | - | - | Listed as a product offering; specific details require inquiry.[3] |

| MySkinRecipes | 95% | 1g, 5g | Also provides physical properties like boiling point (241 °C) and density (1.885 g/cm³).[1] |

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

The presence of three distinct reactive sites—the aryl bromide, the benzylic bromide, and the trifluoromethyl-substituted aromatic ring—allows for a high degree of synthetic flexibility. The trifluoromethyl group is of particular interest in drug design as it can enhance properties such as metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates.

This compound serves as a key intermediate in the synthesis of more complex molecules. The bromine atoms can be utilized in various cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

While specific drugs containing this exact fragment are not prominently documented in publicly available literature, its structural motifs are relevant to the synthesis of bioactive molecules.

Methodologies and Experimental Protocols

General Synthetic Approach

The synthesis of this compound would likely involve a multi-step process starting from a simpler, commercially available trifluoromethyl-substituted benzene derivative. A plausible synthetic route could involve the bromination of the aromatic ring followed by the bromination of a methyl group at the 3-position.

Example of a related synthesis (3,5-bis(trifluoromethyl)bromobenzene):

A described synthesis for a related compound, 3,5-bis(trifluoromethyl)bromobenzene, involves the bromination of 1,3-bis(trifluoromethyl)benzene using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin in a mixture of sulfuric acid and acetic acid.[4] This illustrates a common strategy for the bromination of electron-deficient aromatic rings.

General Purification Protocol

Purification of the final product would typically be achieved using standard laboratory techniques.

-

Work-up: After the reaction is complete, a standard aqueous work-up would be performed to remove inorganic byproducts and acids. This may involve washing the organic layer with water, a mild base (like sodium bicarbonate solution), and brine.

-

Drying: The organic layer would then be dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Solvent Removal: The solvent would be removed under reduced pressure using a rotary evaporator.

-

Chromatography: Final purification would likely be accomplished by column chromatography on silica gel, using a non-polar eluent system such as a mixture of hexanes and ethyl acetate.

General Analytical Methods

To confirm the identity and purity of this compound, a combination of spectroscopic and chromatographic methods would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to confirm the presence and integration of the aromatic and benzylic protons.

-

¹³C NMR would show the expected number of carbon signals for the molecule.

-

¹⁹F NMR would confirm the presence of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): This would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques would be used to assess the purity of the compound.

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow for the synthesis and subsequent use of this compound in a research and development context.

Caption: Logical workflow for the synthesis, analysis, and application of this compound.

References

Methodological & Application

Application Notes and Protocols: Site-Selective Suzuki Coupling of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the context of drug discovery and development, the ability to selectively functionalize polyhalogenated molecules is of paramount importance for the construction of complex molecular architectures and the exploration of structure-activity relationships. This document provides detailed protocols and application notes for the site-selective Suzuki coupling of 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, a versatile building block containing two distinct reactive sites: an sp²-hybridized aryl bromide and an sp³-hybridized benzyl bromide. The strategic selection of catalytic systems and reaction conditions allows for the targeted arylation at either of these positions, providing access to a diverse range of substituted trifluoromethylated benzene derivatives.

Principles of Site Selectivity

The selective functionalization of this compound hinges on the differential reactivity of the aryl C(sp²)-Br and benzyl C(sp³)-Br bonds in the palladium-catalyzed Suzuki-Miyaura coupling. Generally, the oxidative addition of palladium(0) to an aryl halide is faster than to a benzyl halide.[2] However, the choice of palladium precursor, ligand, base, and solvent system can significantly influence the reaction pathway and invert this inherent reactivity trend.

-

Aryl Bromide Selective Coupling: Traditional Suzuki-Miyaura conditions, often employing phosphine ligands like triphenylphosphine (PPh₃) or bulky, electron-rich phosphines in the presence of a suitable base, typically favor the reaction at the more reactive aryl bromide position.[3]

-

Benzyl Bromide Selective Coupling: Specific conditions have been developed to facilitate the Suzuki-Miyaura coupling of benzyl halides. These often involve the use of different palladium catalysts, specialized ligands, and sometimes microwave irradiation to promote the reaction at the benzylic position.[4][5][6]

The electron-withdrawing trifluoromethyl group on the aromatic ring is expected to increase the reactivity of the aryl bromide towards oxidative addition, further favoring coupling at this site under standard conditions.

Experimental Protocols

Protocol 1: Site-Selective Suzuki Coupling at the Aryl Bromide Position

This protocol is designed to favor the reaction at the C(sp²)-Br bond, leaving the bromomethyl group intact for subsequent transformations.

Reaction Scheme:

Figure 1: Selective Suzuki coupling at the aryl bromide position.

Materials:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| This compound | 284.02 | 1.0 | 1.0 |

| Arylboronic Acid | Varies | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |

| K₂CO₃ | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

-

Add the 1,4-dioxane/H₂O solvent mixture (5 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Table 1: Summary of Conditions for Aryl Bromide Selective Coupling

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | Standard catalysts for Suzuki coupling of aryl bromides.[3] |

| Ligand | PPh₃ or other bulky, electron-rich phosphines | Promotes oxidative addition at the C(sp²)-Br bond. |

| Base | K₂CO₃, Cs₂CO₃, or NaHCO₃ | Mild to strong inorganic bases are effective for the transmetalation step.[4][7] |

| Solvent | Toluene, Dioxane, DMF, often with water | Aprotic polar solvents, often in a biphasic mixture with water, facilitate the reaction.[7] |

| Temperature | 80-120 °C | Sufficient thermal energy to drive the catalytic cycle. |